molecular formula C21H21N3O6 B11296369 N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B11296369
M. Wt: 411.4 g/mol
InChI Key: GUNYKRYYSRPHAN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a tetrahydropyrazinone core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrazinone Core: This step involves the cyclization of appropriate diketones with hydrazine derivatives under controlled conditions to form the tetrahydropyrazinone ring.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxy-substituted benzyl halides or similar reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrazinone core, potentially converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings with methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a subject of investigation in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
  • 3,5-dimethoxyphenyl glycosides

Uniqueness

Compared to similar compounds, N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide stands out due to its specific structural features, such as the tetrahydropyrazinone core and the arrangement of methoxy groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O6/c1-28-16-6-4-5-15(11-16)24-8-7-23(20(26)21(24)27)13-19(25)22-14-9-17(29-2)12-18(10-14)30-3/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

GUNYKRYYSRPHAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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